Bienvenue dans la boutique en ligne BenchChem!

(4-Chlorophenyl)(phenyl)methanamine

Neuroscience Nicotinic Receptor Pharmacology Drug Discovery

Choose (4-Chlorophenyl)(phenyl)methanamine when electronic precision is non-negotiable. Its para-chloro substituent enables α3β4 nAChR antagonism at EC50 1.8nM and high enantioselectivity in asymmetric catalysis—properties unreachable with unsubstituted benzhydrylamine. As Cetirizine Impurity 18, it ships with full characterization for ANDA validation. The distinct SERT/DAT inhibition profile (IC50 100nM/660nM) supports polypharmacology design. Insist on ≥97% purity with batch-specific CoA for reproducible results.

Molecular Formula C13H13Cl2N
Molecular Weight 254.15
CAS No. 28022-43-7
Cat. No. B2583671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(phenyl)methanamine
CAS28022-43-7
Molecular FormulaC13H13Cl2N
Molecular Weight254.15
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2
InChIKeyLFOCALYQBKUZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorophenyl)(phenyl)methanamine (CAS 28022-43-7): A Differentiated Benzhydrylamine Scaffold for Targeted Medicinal Chemistry and Asymmetric Synthesis


(4-Chlorophenyl)(phenyl)methanamine (CAS 28022-43-7), also known as 4-chlorobenzhydrylamine, is an aromatic primary amine belonging to the benzhydrylamine class, characterized by a diphenylmethane core with a 4-chloro substituent on one phenyl ring [1]. This compound serves as a versatile intermediate in pharmaceutical synthesis, notably as a building block for alpha-adrenergic receptor antagonists and chiral ligands for asymmetric catalysis . Its unique electronic and steric profile, conferred by the para-chloro group, distinguishes it from unsubstituted benzhydrylamine and other in-class analogs, enabling specific molecular interactions that are critical for receptor binding and catalytic activity . The compound is commercially available with high purity (≥97%) and is utilized in both academic and industrial research settings for the development of novel therapeutic agents and complex organic architectures .

Why (4-Chlorophenyl)(phenyl)methanamine Cannot Be Replaced by Generic Benzhydrylamine Analogs in Critical Research Applications


Substituting (4-chlorophenyl)(phenyl)methanamine with other benzhydrylamine derivatives, such as the unsubstituted benzhydrylamine or 4-methylbenzhydrylamine, is not feasible for applications requiring precise electronic modulation and specific biological activity profiles. The presence of the 4-chloro substituent critically alters the electronic distribution of the aromatic system, directly impacting binding affinities at key targets like monoamine transporters and nicotinic acetylcholine receptors [1]. Furthermore, the unique stereoelectronic environment provided by the chloro group is essential for achieving the desired stereochemical outcomes in asymmetric synthesis, a property not replicated by analogs with different substituents . The quantitative differences in receptor interactions and catalytic performance, detailed below, underscore the necessity of using the specific 4-chloro derivative to ensure reproducible and intended experimental outcomes.

Quantitative Differentiation Guide for (4-Chlorophenyl)(phenyl)methanamine vs. In-Class Analogs


Superior Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors (nAChRs) Compared to Unsubstituted Benzhydrylamine

(4-Chlorophenyl)(phenyl)methanamine exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an EC50 of 1.8 nM [1]. In contrast, the unsubstituted benzhydrylamine is not reported to have any significant activity at this receptor subtype under comparable assay conditions. This stark difference in potency highlights the critical role of the 4-chloro substituent in conferring high-affinity interaction with this specific nAChR subtype.

Neuroscience Nicotinic Receptor Pharmacology Drug Discovery

Distinct Monoamine Transporter Inhibition Profile vs. Other Benzhydrylamine Scaffolds

In a panel of human monoamine transporters expressed in HEK293 cells, (4-chlorophenyl)(phenyl)methanamine demonstrates a unique inhibition profile with an IC50 of 100 nM at the serotonin transporter (SERT), while showing lower potency at the dopamine transporter (DAT) with an IC50 of 660 nM [1]. This selectivity profile is distinct from other benzhydrylamine derivatives, which often lack such balanced polypharmacology or exhibit a different rank order of potency.

Neuropharmacology Transporter Assays Selectivity Profiling

Differential Physicochemical Properties Impacting Formulation and Handling Compared to Benzhydrylamine

The introduction of a chloro substituent significantly alters the compound's physicochemical properties compared to the unsubstituted benzhydrylamine. (4-Chlorophenyl)(phenyl)methanamine exhibits a higher melting point (119 °C) and a distinct LogD (pH 7.4) value of 1.90 [1], whereas benzhydrylamine is a liquid with a melting point of 12 °C and a lower LogP (calculated LogP ≈ 3.0). These differences in solid-state properties and lipophilicity directly influence storage, formulation, and biodistribution.

Medicinal Chemistry Physical Chemistry Formulation Science

Validated Use as a Key Impurity Standard in Cetirizine Drug Product Development

(4-Chlorophenyl)(phenyl)methanamine is officially designated as Cetirizine Impurity 18 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [1]. This specific role as a reference standard for method validation and quality control is not shared by other benzhydrylamine analogs. While 4-chlorobenzhydrylamine hydrochloride is an intermediate for levocetirizine synthesis, its use is in the synthetic pathway, not as a certified impurity standard for analytical purposes [2].

Pharmaceutical Analysis Quality Control Regulatory Science

High-Impact Application Scenarios for (4-Chlorophenyl)(phenyl)methanamine Based on Verified Differential Evidence


Tool Compound for Investigating α3β4 Nicotinic Receptors in Addiction and Neurological Disorders

Researchers studying the role of α3β4 nAChRs in substance abuse, anxiety, or pain can utilize (4-chlorophenyl)(phenyl)methanamine as a potent, selective antagonist (EC50 = 1.8 nM) [1]. This high potency allows for precise modulation of receptor activity in vitro and ex vivo, enabling mechanistic studies that are not possible with weaker or non-selective ligands like benzhydrylamine. The compound's defined activity profile makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics targeting this receptor subtype.

Asymmetric Synthesis of Enantiopure Pharmaceuticals via Chiral Ligand Development

The chiral nature of the benzylic amine in (4-chlorophenyl)(phenyl)methanamine makes it a valuable scaffold for creating novel chiral ligands for asymmetric catalysis, particularly in palladium-catalyzed transformations [1]. The 4-chloro substituent provides a unique electronic and steric handle for tuning ligand properties, which is essential for achieving high enantioselectivity. This capability is leveraged by synthetic chemists in the pharmaceutical industry to produce single-enantiomer drugs with improved safety and efficacy profiles, differentiating it from simpler benzhydrylamines that lack this precise electronic control.

Reference Standard for the Development and Validation of Analytical Methods for Cetirizine and Related Antihistamines

Analytical laboratories engaged in generic drug development for cetirizine rely on (4-chlorophenyl)(phenyl)methanamine as a certified impurity standard (Cetirizine Impurity 18) [1]. This specific application is critical for validating HPLC or UPLC methods to ensure accurate quantification and control of potential genotoxic impurities, a regulatory necessity for ANDA submission. The compound's well-characterized nature and compliance with regulatory guidelines make it an indispensable tool for quality control, a role not fulfilled by other related benzhydrylamine compounds.

Precursor for the Design of Multifunctional Monoamine Transporter Ligands

Medicinal chemists can exploit the unique monoamine transporter inhibition profile of (4-chlorophenyl)(phenyl)methanamine (e.g., IC50 of 100 nM at SERT and 660 nM at DAT) as a basis for designing novel ligands with tailored polypharmacology [1]. This balanced activity across serotonin and dopamine transporters is a desirable feature for potential antidepressants or cognitive enhancers. The compound serves as a distinct chemical starting point compared to other benzhydrylamines, offering a different selectivity window for hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chlorophenyl)(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.